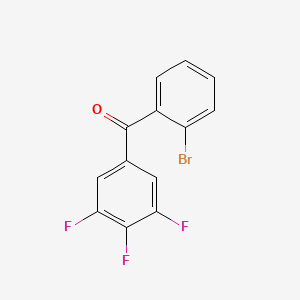

2-Bromo-3',4',5'-trifluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

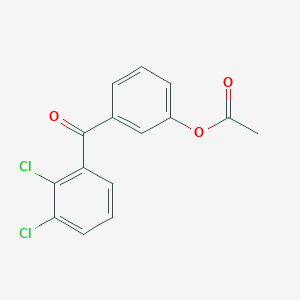

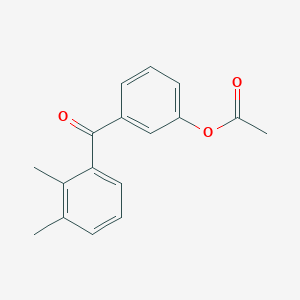

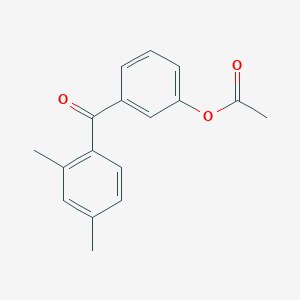

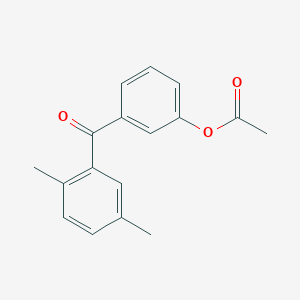

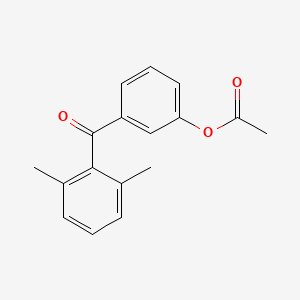

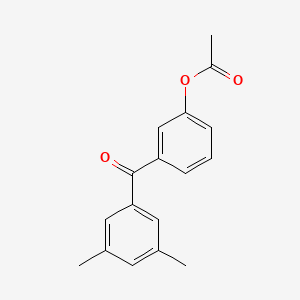

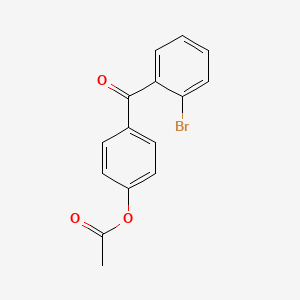

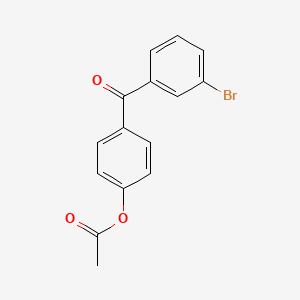

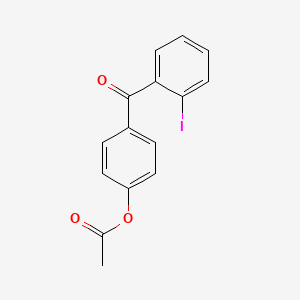

2-Bromo-3’,4’,5’-trifluorobenzophenone, also known as BTB, is a common organic compound widely used in research and industry . It has a molecular weight of 315.09 and its IUPAC name is (2-bromophenyl) (3,4,5-trifluorophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3’,4’,5’-trifluorobenzophenone is represented by the InChI code1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H . The linear formula of this compound is C13H6BrF3O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3’,4’,5’-trifluorobenzophenone include a molecular weight of 315.09 and a linear formula of C13H6BrF3O .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Bromo-3’,4’,5’-trifluorobenzophenone Applications

2-Bromo-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula

C13H6BrF3O C_{13}H_{6}BrF_{3}O C13H6BrF3O

and is known for its diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.Organic Synthesis Intermediate: This compound serves as an intermediate in the synthesis of complex organic molecules. Its bromine and trifluoromethyl groups make it a versatile building block for constructing aryl ketones, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Material Science: In material science, 2-Bromo-3’,4’,5’-trifluorobenzophenone is used to modify the surface properties of materials. It can introduce fluorinated phenyl groups onto surfaces, enhancing their hydrophobicity and resistance to corrosive chemicals .

Analytical Chemistry: The compound’s unique structure allows it to act as a standard in chromatographic analysis. Its distinct retention time helps in the identification and quantification of similar compounds in complex mixtures .

Photocatalysis: Researchers utilize 2-Bromo-3’,4’,5’-trifluorobenzophenone in photocatalytic processes. It participates in photochemical reactions that can break down pollutants or synthesize valuable chemicals under light irradiation .

Medicinal Chemistry: In medicinal chemistry, this compound is a precursor for the synthesis of trifluoromethyl-containing drugs. These drugs often exhibit enhanced metabolic stability and improved pharmacokinetic properties .

Polymer Chemistry: It is also employed in polymer chemistry to introduce bromine and trifluoromethyl functionalities into polymers. This modification can lead to polymers with unique thermal and mechanical properties .

Catalysis: 2-Bromo-3’,4’,5’-trifluorobenzophenone can act as a ligand in catalytic systems. Its ability to coordinate to metals can lead to catalysts that are highly selective and efficient in various chemical reactions .

Antimicrobial Activity: Although not directly related to 2-Bromo-3’,4’,5’-trifluorobenzophenone, structurally similar brominated compounds have been shown to possess antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

(2-bromophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZPXSXGBGNBRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244357 |

Source

|

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',4',5'-trifluorobenzophenone | |

CAS RN |

951888-36-1 |

Source

|

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.